Tetrathermotaurine
Description
Based on nomenclature conventions, the term suggests a sulfur-containing compound (indicated by "taurine," a derivative of the amino acid cysteine) with a tetracyclic or tetrameric structure. Compounds with "tetra-" prefixes often feature four functional groups, rings, or subunits (e.g., tetracyclines, tetrabenazines) .
Properties
CAS No. |
143413-77-8 |
|---|---|
Molecular Formula |
C20H37NO7S |
Molecular Weight |
435.6 g/mol |
IUPAC Name |
2-[[(E)-2,3-dihydroxy-8-(6-pentyloxan-2-yl)oct-7-enoyl]amino]ethanesulfonic acid |
InChI |
InChI=1S/C20H37NO7S/c1-2-3-5-9-16-11-8-12-17(28-16)10-6-4-7-13-18(22)19(23)20(24)21-14-15-29(25,26)27/h6,10,16-19,22-23H,2-5,7-9,11-15H2,1H3,(H,21,24)(H,25,26,27)/b10-6+ |
InChI Key |
FIJLBEBGHVOOJE-UXBLZVDNSA-N |
SMILES |
CCCCCC1CCCC(O1)C=CCCCC(C(C(=O)NCCS(=O)(=O)O)O)O |
Isomeric SMILES |
CCCCCC1CCCC(O1)/C=C/CCCC(C(C(=O)NCCS(=O)(=O)O)O)O |
Canonical SMILES |
CCCCCC1CCCC(O1)C=CCCCC(C(C(=O)NCCS(=O)(=O)O)O)O |
Synonyms |
2-(2,3-dihydroxy-9,13-oxy-7-trans-octadecenoylamino)ethanesulfonic acid 2-(2,3-dihyroxy-9,13-oxy-7-octadecenoylamino)ethanesulfonic acid tetrathermotaurine |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Given the absence of explicit data on Tetrathermotaurine, the comparison below is structured using general principles from the evidence and analogous compounds:
Table 1: Structural and Functional Comparison of this compound with Related Compounds
*Hypothesized based on taurine’s biological roles.
Key Findings from Analogous Compounds
Structural Complexity: Tetrahydropalmatine and Tetrabenazine share tetracyclic frameworks but differ in functional groups, leading to distinct biological targets. For example, Tetrabenazine’s ketone group enables binding to vesicular monoamine transporter 2 (VMAT2) , whereas Tetrahydropalmatine’s isoquinoline moiety interacts with dopamine receptors . this compound’s hypothetical taurine-like structure (sulfonic acid group) may enhance solubility and antioxidant capacity compared to non-sulfonated analogs .
Pharmacokinetic Profiles :
- Tetracyclines exhibit pH-dependent absorption due to their zwitterionic nature . A sulfonated this compound might show similar pH sensitivity.
- Tetrabenazine has a short half-life (~5 hours), necessitating frequent dosing . Structural modifications in this compound (e.g., methylation) could theoretically improve metabolic stability.
Toxicity and Safety :
- Tetracaine ’s ester group increases hydrolysis risk, leading to systemic toxicity . A sulfonic acid group in this compound might reduce esterase susceptibility.
- Tetrahydropalmatine has dose-dependent hepatotoxicity, a concern mitigated in newer analogs via hydroxyl group substitution .
Methodological Considerations for Comparative Studies
The evidence emphasizes rigorous characterization for novel compounds:
- Spectral Analysis : NMR and IR data (e.g., 1H/13C chemical shifts for structural elucidation) are critical, as demonstrated in the synthesis of tetracyclic diterpenes .
- Pharmacological Assays : Standardized in vitro/in vivo models (e.g., IC50 for enzyme inhibition) ensure replicability, as seen in studies of Tetrabenazine impurities .
- Regulatory Compliance : Adherence to IUPAC naming and toxicity guidelines (e.g., Therapeutic Goods Standards ) is mandatory for clinical translation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
